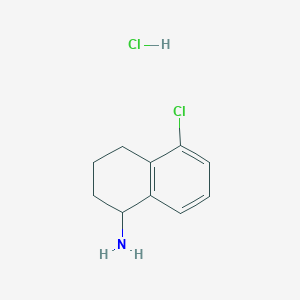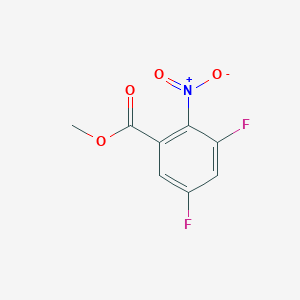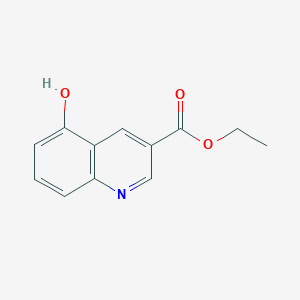![molecular formula C17H22O5 B3030537 4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid CAS No. 91652-00-5](/img/structure/B3030537.png)
4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid
Vue d'ensemble
Description
4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid is an organic compound with the molecular formula C17H22O5. It is a derivative of benzenecarboxylic acid, featuring a methacryloyloxy group attached to a hexyl chain, which is further connected to a benzenecarboxylic acid moiety. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid typically involves the following steps :
Starting Materials: The synthesis begins with 6-(4-formylphenoxy)hexyl methacrylate.
Reaction with Methanol: 116.14 g of 6-(4-formylphenoxy)hexyl methacrylate is dissolved in 2100 mL of methanol.
Addition of Sodium Dihydrogen Phosphate: An aqueous solution of sodium dihydrogen phosphate (43 g in 570 mL of water) is added.
Oxidation: 73 mL of a 30% hydrogen peroxide solution is added, followed by the dropwise addition of an aqueous sodium chlorite solution (61.9 g of sodium chlorite in 500 mL of water).
Reaction Conditions: The reaction mixture is stirred at 45°C for 3 hours.
Precipitation: The reaction mixture is cooled to 20°C, and 2250 mL of water is added to precipitate the product.
Filtration: The solid product is collected by filtration, yielding 72.7 g of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and stirring time, are optimized to ensure maximum yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methacryloyloxy group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sodium dihydrogen phosphate.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles can be used to replace the methacryloyloxy group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid has several scientific research applications :
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound can be used in the development of biomaterials for medical applications, such as drug delivery systems.
Industry: The compound is used in the production of specialty coatings, adhesives, and resins.
Mécanisme D'action
The mechanism of action of 4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The methacryloyloxy group allows the compound to participate in polymerization reactions, forming cross-linked networks that can encapsulate drugs or other active agents. The benzenecarboxylic acid moiety may interact with specific receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[6-(Acryloyloxy)hexyl]oxy}benzenecarboxylic acid
- 4-{[6-(Methacryloyloxy)butyl]oxy}benzenecarboxylic acid
- 4-{[6-(Methacryloyloxy)hexyl]oxy}benzoic acid
Uniqueness
4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the methacryloyloxy group allows for polymerization, while the benzenecarboxylic acid moiety provides additional reactivity and potential biological activity.
Propriétés
IUPAC Name |
4-[6-(2-methylprop-2-enoyloxy)hexoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-13(2)17(20)22-12-6-4-3-5-11-21-15-9-7-14(8-10-15)16(18)19/h7-10H,1,3-6,11-12H2,2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGIRXVDTGQWKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395638 | |
| Record name | 4-{[6-(methacryloyloxy)hexyl]oxy}benzenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91652-00-5 | |
| Record name | 4-{[6-(methacryloyloxy)hexyl]oxy}benzenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-di(1-naphthyl)benzidine](/img/structure/B3030462.png)









